N-isopentyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide
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Overview
Description
N-isopentyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a morpholinosulfonyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopentyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which is then functionalized with the pyridine and morpholinosulfonyl groups through a series of substitution and coupling reactions. Key reagents often include organoboron compounds for Suzuki-Miyaura coupling, and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-isopentyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the compound with others.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts for coupling reactions like palladium complexes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains .
Scientific Research Applications
N-isopentyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of N-isopentyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and morpholinosulfonyl-containing molecules. Examples include:
Piperine: A naturally occurring piperidine derivative with antioxidant properties.
Evodiamine: Another piperidine alkaloid with anticancer activity.
Matrine: A piperidine alkaloid with various pharmacological effects.
Uniqueness
N-isopentyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-(3-methylbutyl)-1-(3-morpholin-4-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O4S/c1-16(2)5-9-22-20(25)17-6-10-23(11-7-17)19-18(4-3-8-21-19)29(26,27)24-12-14-28-15-13-24/h3-4,8,16-17H,5-7,9-15H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNSNZBXKJFPKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1CCN(CC1)C2=C(C=CC=N2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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